molecular formula C20H26N2O3 B14353810 5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate CAS No. 94589-91-0

5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate

Katalognummer: B14353810
CAS-Nummer: 94589-91-0
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: OYBVTQNHPXCCHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrazine ring substituted with an ethoxyphenyl group and an octanoate ester chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate typically involves the esterification of 5-(4-ethoxyphenyl)pyrazin-2-ol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The ester chain may influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Methoxyphenyl)pyrazin-2-YL octanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(4-Ethoxyphenyl)pyrazin-2-YL butanoate: Similar structure but with a shorter ester chain.

Uniqueness

5-(4-Ethoxyphenyl)pyrazin-2-YL octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the octanoate ester chain provides flexibility in its interactions with biological targets.

Eigenschaften

CAS-Nummer

94589-91-0

Molekularformel

C20H26N2O3

Molekulargewicht

342.4 g/mol

IUPAC-Name

[5-(4-ethoxyphenyl)pyrazin-2-yl] octanoate

InChI

InChI=1S/C20H26N2O3/c1-3-5-6-7-8-9-20(23)25-19-15-21-18(14-22-19)16-10-12-17(13-11-16)24-4-2/h10-15H,3-9H2,1-2H3

InChI-Schlüssel

OYBVTQNHPXCCHS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)OC1=NC=C(N=C1)C2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.